5-Bromo-2-chloro-3-nitropyridine
Overview
Description
5-Bromo-2-chloro-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation of nitropyridine derivatives . This process includes the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClN2O2 . The structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.44 g/mol , a melting point of 65-70 °C, a predicted boiling point of 285.4±35.0 °C, and a predicted density of 1.936±0.06 g/cm3 .Scientific Research Applications
Molecular Composition and Ligand-Protein Interactions
- Computational calculations have been performed on 5-bromo-3-nitropyridine-2-carbonitrile, a derivative of 5-Bromo-2-chloro-3-nitropyridine, revealing insights into its molecular structure, energy, and biological significance, particularly in terms of its interactions with proteins like 3CEJ, indicating its potential as a centromere-associated protein inhibitor (Arulaabaranam, Muthu, Mani & Geoffrey, 2021).
Synthesis and Process Development
- The synthesis of 5-Bromo-2-nitropyridine, closely related to this compound, has been explored through hydrogen peroxide oxidation. This study emphasizes the optimization of the synthesis process, ensuring safety and reproducibility, which is critical for large-scale production (Agosti et al., 2017).
Photophysical and Optical Properties
- Research has focused on understanding the structural, electronic, vibrational, and optical properties of 5-Bromo-2-nitropyridine, demonstrating its potential applications in fields where these properties are critical. This includes exploring the stability of the compound in different solvent environments and its ultraviolet-visible spectral analysis (Gündüz & Kurban, 2018).
Vibrational Analysis
- Studies on 5-bromo-2-nitropyridine have delved into vibrational spectroscopy, providing detailed interpretations of its infrared and Raman spectra. Such analyses are essential for understanding the molecular structure and behavior of the compound (Sundaraganesan et al., 2005).
Halogen-rich Intermediate Synthesis
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a variant of this compound, has been synthesized as a halogen-rich intermediate. This compound serves as a valuable building block in medicinal chemistry research, highlighting the versatility of such pyridine derivatives (Wu et al., 2022).
Chemoselective Functionalization
- Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a closely related compound, has been conducted to understand its reactivity under different conditions. Such studies are crucial for developing specific synthetic routes in organic chemistry (Stroup et al., 2007).
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis . It’s likely that the specific targets would depend on the context of the reaction it’s being used in.
Mode of Action
It is known that this compound can participate in various organic reactions, suggesting that it may interact with its targets through mechanisms common in organic chemistry, such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of new chemical bonds and structures .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it’s likely that these properties would be significantly influenced by the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-3-nitropyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The presence of other reactants, the pH, temperature, and solvent used can all impact the compound’s reactivity and the outcome of the reaction .
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQPSDIIVXFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427113 | |
Record name | 5-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67443-38-3 | |
Record name | 5-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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